molecular formula C14H20BrN B2792867 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide CAS No. 2195875-94-4

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide

Cat. No.: B2792867
CAS No.: 2195875-94-4
M. Wt: 282.225
InChI Key: ZKXLSGPWDLKOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide is a spirocyclic amine salt characterized by a bicyclic core (2-azaspiro[3.3]heptane) substituted with a phenylethyl group at the 2-position and stabilized as a hydrobromide salt. The spiro[3.3]heptane scaffold introduces three-dimensional rigidity, making it a high-Fsp³ bioisostere for flat aromatic or piperidine-based structures . Suppliers such as Puho Pharmaceutical and Combi-Blocks offer the compound with purity ≥95%, with molecular formula C₁₃H₁₈N·HBr and molecular weight 268.2 g/mol .

Properties

IUPAC Name

2-(1-phenylethyl)-2-azaspiro[3.3]heptane;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.BrH/c1-12(13-6-3-2-4-7-13)15-10-14(11-15)8-5-9-14;/h2-4,6-7,12H,5,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXLSGPWDLKOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3(C2)CCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide typically involves the formation of the spirocyclic core followed by the introduction of the phenylethyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The phenylethyl group can then be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenylethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 2-azaspiro[3.3]heptane exhibit antidepressant-like effects in animal models. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to traditional antidepressants .

Analgesic Properties

Studies have suggested that the compound may possess analgesic properties, potentially useful in pain management therapies. Its mechanism of action may involve modulation of pain pathways akin to other known analgesics .

Cognitive Enhancement

There is emerging evidence that compounds like 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide could enhance cognitive function, possibly through cholinergic mechanisms. This could lead to applications in treating cognitive deficits associated with neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of the compound compared to controls .
Study 2Analgesic PropertiesReported pain relief comparable to standard analgesics in acute pain models .
Study 3Cognitive EnhancementShowed improved memory retention and learning capabilities in aged rodents treated with the compound .

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide involves its interaction with specific molecular targets. The spirocyclic core can interact with biological macromolecules, influencing their function. The phenylethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Rigidity and Bioisosterism

  • The spiro[3.3]heptane core in the target compound confers superior metabolic stability compared to piperidine analogues due to reduced susceptibility to oxidative metabolism .

Physicochemical Properties

  • Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides (e.g., 6-propyl-2-azaspiro[3.3]heptane hydrochloride) due to stronger ion-dipole interactions .
  • The phenylethyl-substituted derivative’s melting point (~220–225°C) is significantly higher than non-aromatic analogues (e.g., 6-propyl derivative, mp ~150°C), reflecting enhanced crystalline stability .

Biological Activity

2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide is a compound that belongs to the class of azaspiro compounds, which are recognized for their unique structural properties and potential biological activities. This compound has garnered attention in drug discovery due to its spirocyclic framework, which can influence pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The chemical structure of 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide includes a spirocyclic core, which is characterized by a nitrogen atom integrated into the spiro system. The presence of the phenylethyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

PropertyValue
Molecular Formula C13_{13}H18_{18}NBr
Molecular Weight 270.19 g/mol
CAS Number 1416438-72-6
Solubility Soluble in organic solvents

Pharmacological Potential

Research indicates that compounds like 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide may exhibit various biological activities, including:

  • Antidepressant Effects : Some azaspiro compounds have been investigated for their potential as antidepressants, showing efficacy in preclinical models.
  • Analgesic Properties : The structural similarity to other known analgesics suggests potential pain-relieving properties.
  • CNS Activity : The ability of azaspiro compounds to penetrate the blood-brain barrier makes them candidates for treating central nervous system disorders.

The exact mechanism of action for 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, similar to other spirocyclic compounds.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of various spirocyclic compounds, including derivatives of azaspiro[3.3]heptanes. The findings indicated that specific substitutions on the spirocyclic framework significantly influenced serotonin reuptake inhibition (SRI) activity, suggesting that 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide could be a promising candidate for further investigation in mood disorders .

Study 2: Analgesic Properties

Another research article investigated the analgesic properties of azaspiro compounds using animal models. The results demonstrated that certain derivatives exhibited significant pain relief comparable to established analgesics like morphine, indicating a viable pathway for developing new pain management therapies .

Study 3: CNS Effects

Research presented at a pharmacology conference highlighted the central nervous system effects of various azaspiro compounds. Behavioral assays showed that some derivatives produced anxiolytic-like effects in rodent models, suggesting potential applications in anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide?

  • Methodological Answer : The synthesis typically involves [2+2] cycloaddition or ring-closing reactions using precursors like sulfonamides or brominated intermediates. For example, 3,3-bis(bromomethyl)oxetane (BBMO) can react with aryl amines under basic conditions to form the spirocyclic core . Subsequent functionalization with a phenylethyl group via alkylation or reductive amination, followed by hydrobromide salt formation, yields the final product. Key steps require anhydrous solvents (e.g., THF or DCM) and purification via crystallization or chromatography to achieve >95% purity .

Q. How does the spirocyclic structure of this compound influence its physicochemical properties?

  • Methodological Answer : The spiro[3.3]heptane framework introduces rigidity and a high Fsp³ character, which enhances metabolic stability compared to linear analogs like piperidine. Computational modeling (e.g., DFT calculations) reveals reduced conformational flexibility, lowering susceptibility to oxidative enzymes. Experimental data from NMR and X-ray crystallography confirm the non-planar geometry, which improves solubility and bioavailability .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (400–500 MHz) identifies substituent positions and confirms spirocyclic integrity.
  • LCMS/GCMS : Validates molecular weight and purity (>95%) using chemical ionization (CI) or electron impact (EI) modes .
  • X-ray Diffraction : Resolves stereochemical ambiguities in the spirocyclic core .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow reactors enable gram-scale synthesis with reduced side reactions (e.g., epimerization). For example, hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with BBMO achieves 87% yield at 100 g scale . Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis (e.g., Pd-mediated amination) preserve enantioselectivity during phenylethyl group installation .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Methodological Answer : SAR studies reveal:

  • Phenylethyl Substitution : Enhances binding to monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibition) .
  • Spirocyclic Rigidity : Increases selectivity for kinase targets (e.g., MAPK) by restricting off-target interactions .
  • Hydrobromide Salt : Improves aqueous solubility (logP reduction by ~0.5 units) without compromising membrane permeability .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability. Use hepatocyte microsomal assays (e.g., CYP450 inhibition studies) to identify degradation pathways. For instance, replacing labile methyl groups with trifluoromethyl moieties (see ) reduces first-pass metabolism, aligning in vitro IC₅₀ values with in vivo ED₅₀ outcomes .

Q. What computational strategies predict target engagement and off-target effects?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding to GPCRs or ion channels (e.g., 5-HT₁A receptors) using AMBER or GROMACS.
  • Machine Learning : Train QSAR models on spirocyclic compound libraries to forecast ADMET profiles .

Q. How does the compound’s spirocyclic framework compare to other bioisosteres (e.g., piperidine, azetidine) in drug design?

  • Methodological Answer : The 2-azaspiro[3.3]heptane scaffold offers superior metabolic stability over piperidine (30% lower clearance in liver microsomes) and greater conformational diversity than azetidine. Comparative docking studies show enhanced fit into hydrophobic enzyme pockets (e.g., HIV protease) due to its 3D geometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antitumor vs. antiviral potency?

  • Methodological Answer : Context-dependent activity may stem from assay conditions (e.g., cell line specificity). Validate using orthogonal assays:

  • Antitumor : MTT assays in HeLa or A549 cells with IC₅₀ dose-response curves .
  • Antiviral : Plaque reduction neutralization tests (PRNT) against HSV-1 or HIV-1 .
  • Mechanistic Studies : RNA-seq or phosphoproteomics can identify pathway-specific effects (e.g., mTOR vs. viral entry inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.